

What is the chemical structure of Boeravinone A?

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Compound of Interest

Compound Name: Boeravinone A

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Boeravinone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone A is a naturally occurring rotenoid found in the medicinal plant *Boerhavia diffusa* Linn. (Nyctaginaceae).^{[1][2]} This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **Boeravinone A** and related compounds. It includes a summary of available quantitative data, detailed experimental protocols for isolation and characterization, and an illustrative representation of a key signaling pathway modulated by a closely related boeravinone, offering insights into its potential mechanism of action.

Chemical Structure and Properties

Boeravinone A is a complex heterocyclic molecule belonging to the rotenoid class of isoflavonoids. Its chemical structure is characterized by a fused five-ring system.

IUPAC Name: 9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one

Chemical Formula: C₁₈H₁₄O₆

Molecular Weight: 326.30 g/mol [1]

Canonical SMILES: CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3OC)O

InChI Key: TXTGITRXQUOAJM-UHFFFAOYSA-N

Physicochemical Data

Quantitative data for **Boeravinone A** is summarized in the table below. Information on melting point and solubility is not readily available in the surveyed literature.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₄ O ₆	PubChem
Molecular Weight	326.30 g/mol	MedChemExpress[1]
XLogP3-AA (Predicted)	3.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	326.079038 g/mol	PubChem
Monoisotopic Mass	326.079038 g/mol	PubChem
Topological Polar Surface Area	85.2 Å ²	PubChem
Heavy Atom Count	24	PubChem

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of boeravinones from *Boerhavia diffusa*.

Isolation and Purification of Boeravinone A

This protocol is based on the general methods used for the extraction and separation of rotenoids from *Boerhavia diffusa* roots.

Objective: To isolate **Boeravinone A** from the roots of *Boerhavia diffusa*.

Materials:

- Dried and powdered roots of *Boerhavia diffusa*
- Methanol
- n-hexane
- Chloroform
- Ethyl acetate
- Silica gel (for column chromatography)
- Pre-coated TLC plates (silica gel 60 F₂₅₄)
- Rotary evaporator
- Chromatography columns

Procedure:

- Extraction:
 1. The powdered root material is extracted with methanol at room temperature for 72 hours.
 2. The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning:
 1. The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

- Column Chromatography:
 1. The chloroform or ethyl acetate fraction, which is likely to contain **Boeravinone A**, is subjected to column chromatography over silica gel.
 2. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
 3. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC):
 1. TLC is used to monitor the separation and identify fractions containing **Boeravinone A**.
 2. A suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid, is used for development.
 3. Spots are visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled.
- Purification:
 1. The pooled fractions containing the compound of interest are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

Characterization of Boeravinone A

Objective: To confirm the identity and structure of the isolated **Boeravinone A**.

Methods:

- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
 - Flow Rate: 1.0 mL/min.

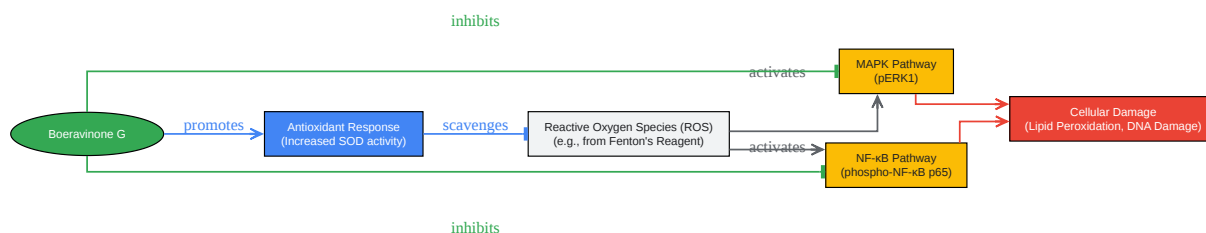
- Detection: UV or Photodiode Array (PDA) detector at a specified wavelength (e.g., 254 nm).
- The retention time of the isolated compound is compared with a known standard of **Boeravinone A** if available.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI-MS) is used to determine the molecular weight of the compound. The observed m/z value should correspond to the calculated molecular weight of **Boeravinone A**.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra are recorded to elucidate the chemical structure. The chemical shifts, coupling constants, and integration values are analyzed to confirm the arrangement of protons and carbons in the molecule.

Biological Activity and Signaling Pathways

Boeravinones have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While specific signaling pathway studies on **Boeravinone A** are limited, research on the closely related Boeravinone G provides significant insights into the potential mechanisms of action for this class of compounds. Boeravinone G has been shown to exert potent antioxidant and genoprotective effects by modulating the MAP kinase (MAPK) and NF- κ B signaling pathways.[\[3\]](#)[\[4\]](#)

Proposed Signaling Pathway for Boeravinone G's Antioxidant Activity

The following diagram illustrates the proposed mechanism by which Boeravinone G counteracts oxidative stress. It is hypothesized that **Boeravinone A** may act through a similar pathway due to structural similarities.



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Caption: Proposed mechanism of Boeravinone G's antioxidant activity.

Conclusion

Boeravinone A is a promising natural product with a well-defined chemical structure. While further research is needed to fully elucidate its physical properties and specific biological mechanisms, the available data on related boeravinones suggest its potential as a lead compound for the development of novel therapeutics, particularly those targeting oxidative stress and inflammation-related pathways. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, identify, and further investigate the pharmacological properties of **Boeravinone A**.

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